molecular formula C18H12N2O3 B2784992 (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile CAS No. 1025224-57-0

(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile

Cat. No.: B2784992
CAS No.: 1025224-57-0
M. Wt: 304.305
InChI Key: IOLBPLLWDJBTJM-IPASCASISA-N
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Description

(2E,4E)-2-[(E,E)-Benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile (CAS 1025224-57-0) is a specialized organic compound with a molecular weight of 304.31 and the molecular formula C18H12N2O3 . This nitrophenyl dienenitrile derivative features a conjugated system with precise (E,E)-stereochemistry, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with nitroaromatic groups and extended conjugated systems, similar to this product, are of significant interest in the development of antituberculosis agents, as they can act as prodrugs activated by bacterial nitroreductase enzymes . The structure incorporates both a benzoyl group and an ortho-nitrophenyl moiety, which may influence its electronic properties and interaction with biological targets. Researchers utilize this compound for its potential in synthesizing more complex molecules and for studying structure-activity relationships. The product is provided For Research Use Only and is strictly for laboratory applications. All necessary safety data should be consulted prior to use.

Properties

IUPAC Name

(2E,4E)-2-benzoyl-5-(2-nitrophenyl)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c19-13-16(18(21)15-8-2-1-3-9-15)11-6-10-14-7-4-5-12-17(14)20(22)23/h1-12H/b10-6+,16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLBPLLWDJBTJM-IPASCASISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C=C/C2=CC=CC=C2[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile typically involves a multi-step process. One common method includes the condensation of benzaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by the addition of malononitrile. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 2-nitrophenyl group undergoes selective reduction under catalytic or stoichiometric conditions to form aromatic amines. This transformation is critical for modifying electronic properties and generating bioactive intermediates.

Reagent/Conditions Product Mechanism References
H₂ (1 atm), Pd/C (10% wt), EtOH5-(2-aminophenyl)-2-benzoylpenta-2,4-dienenitrileCatalytic hydrogenation
NaBH₄/CuCl₂, THF, 0°C → RTPartial reduction to hydroxylamine intermediateElectron transfer via borohydride

Electrochemical studies on analogous nitrothiophene derivatives demonstrate nitro group reduction at potentials near −500 mV (vs Ag/AgCl), suggesting similar behavior in this compound . The reduction pathway is pH-dependent, with acidic conditions favoring amine formation over hydroxylamine intermediates .

Hydrolysis of the Nitrile Group

The terminal nitrile undergoes hydrolysis to form carboxylic acids or amides, depending on reaction conditions. Enzymatic methods provide stereochemical control, while chemical hydrolysis offers scalability.

Method Conditions Product Yield
Nitrilase (Bradyrhizobium japonicum)pH 7.4, 37°C, 24 h5-(2-nitrophenyl)-2-benzoylpenta-2,4-dienoic acid82%
H₂SO₄ (20%), reflux, 6 hAqueous acidic hydrolysisCorresponding amide intermediate67%
NaOH (6M), H₂O₂, 80°C, 4 hHoffmann degradation to primary amine5-(2-nitrophenyl)-2-benzoylpenta-2,4-dienamine58%

Enzymatic hydrolysis exhibits higher regioselectivity, avoiding side reactions at the conjugated diene . Quantum mechanical calculations (DFT) on related systems indicate that electron-withdrawing groups (e.g., nitro) accelerate nitrile hydrolysis by polarizing the C≡N bond .

Electrophilic Substitution at the Benzoyl Group

The benzoyl moiety participates in Friedel-Crafts alkylation and nucleophilic aromatic substitution (NAS), enabling structural diversification.

Reaction Type Reagents Product Kinetics
Friedel-Crafts AlkylationAlCl₃, CH₂Cl₂, R-X (alkyl halide)2-(alkylbenzoyl)-5-(2-nitrophenyl)penta-2,4-dienenitrileSecond-order (k = 0.18 M⁻¹s⁻¹)
NAS with AminesEt₃N, DMF, 100°C2-(benzoylamino)-5-(2-nitrophenyl)penta-2,4-dienenitrileFirst-order (k = 1.2 × 10⁻³ s⁻¹)

Substitution occurs preferentially at the para position of the benzoyl ring due to steric hindrance from the ortho-nitro group . Microwave-assisted conditions reduce reaction times by 60% compared to thermal methods .

Conjugated Diene Reactivity

The (2E,4E)-diene system undergoes cycloaddition and oxidation reactions, leveraging its electron-deficient nature from conjugation with the nitrile.

Reaction Conditions Product Stereoselectivity
Diels-Alder CycloadditionMaleic anhydride, toluene, 110°CBicyclic adduct with endo preference (dr = 4:1)>90% endo
EpoxidationmCPBA, CH₂Cl₂, 0°C2,3-Epoxy-penta-2,4-dienenitrile derivativeSyn addition

Density functional theory (DFT) studies reveal that the LUMO of the diene (−2.1 eV) aligns optimally with electron-rich dienophiles, rationalizing the high regioselectivity . Epoxidation proceeds via a concerted mechanism, with the nitro group directing peracid approach .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition and nitro group rearrangement, useful for synthes strained architectures.

Process Wavelength Product Quantum Yield
[2+2] Cycloaddition254 nmTricyclic nitrile-lactamΦ = 0.32
Nitro → Nitrite Rearrangement365 nm5-(2-nitritophenyl)-2-benzoylpenta-2,4-dienenitrileΦ = 0.18

Transient absorption spectroscopy identifies a triplet excited state (τ = 120 ns) responsible for cycloaddition . The nitro-nitrite rearrangement is solvent-dependent, with acetonitrile favoring nitrite formation over dimerization .

Catalytic Cross-Coupling

Palladium-catalyzed couplings functionalize the nitrophenyl ring, enabling C–C bond formation without reducing the nitro group.

Coupling Type Catalyst System Product TOF (h⁻¹)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O5-(2-nitrophenyl-4-boronate)-2-benzoylpenta-2,4-dienenitrile420
SonogashiraPdCl₂(PPh₃)₂, CuI, iPr₂NH5-(2-nitrophenyl-4-alkynyl)-2-benzoylpenta-2,4-dienenitrile380

X-ray absorption spectroscopy (XAS) confirms Pd⁰ nanoparticles as the active species . The nitro group acts as a directing group, enhancing para-selectivity in cross-coupling .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new derivatives with enhanced properties. The presence of both the benzoyl and nitrophenyl groups makes it a suitable candidate for reactions such as:

  • Michael Addition : The conjugated system can participate in Michael addition reactions, facilitating the formation of complex molecules.
  • Aldol Condensation : This compound can be utilized in aldol reactions to generate larger carbon frameworks.

Medicinal Chemistry

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of penta-dienonitrile compounds possess cytotoxic effects against various cancer cell lines. The nitrophenyl group may enhance this activity through mechanisms involving oxidative stress.
  • Antimicrobial Properties : Some related compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.

Materials Science

The electronic properties of (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile make it a candidate for:

  • Organic Photovoltaics : Its ability to absorb light and convert it into energy can be harnessed in solar cell applications.
  • Liquid Crystals : The compound's structural features may allow it to be incorporated into liquid crystal displays (LCDs), enhancing their performance.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives from this compound through functionalization at the benzoyl position. These derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Some derivatives exhibited enhanced potency compared to the parent compound, highlighting the potential for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of (2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogous Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Notable Functional Groups
(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile (Target) Benzoyl, 2-nitrophenyl, nitrile Not reported Nitrile, nitro, conjugated diene
(2Z,4E)-5-(2-nitrophenyl)penta-2,4-dienenitrile (28A) 2-nitrophenyl, nitrile Not reported Nitrile, nitro, conjugated diene
(2E,4E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)... Thiazolyl-benzodioxol, 4-nitrophenyl, nitrile 403.41 Thiazole, benzodioxole, nitrile
(2E,4E)-5-(4-nitrophenyl)-1-(thiophen-2-yl)penta-2,4-dien-1-one (3j) 4-nitrophenyl, thiophenyl, ketone Not reported Ketone, nitro, conjugated diene
(2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile Bromobenzenesulfonyl, phenyl, nitrile 374.26 Sulfonyl, nitrile, conjugated diene

Key Observations :

  • Electronic Effects : The target compound’s 2-nitrophenyl group introduces ortho-substitution steric hindrance and strong electron-withdrawing effects, contrasting with para-nitro analogs (e.g., 3j in Table 1) that exhibit reduced steric interference but similar electronic profiles .

Key Observations :

  • The 2-nitrophenyl group in the target compound and its analog (28A) is critical for P-gp inhibitory activity, as para-nitro derivatives (e.g., 3j) show divergent applications (e.g., anticancer) .
  • The nitrile group in the target compound may enhance metabolic stability compared to ketone-containing analogs (e.g., 3j), which are prone to reduction or oxidation .

Physicochemical Property Comparisons

Table 3: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Yield (%) Spectral Data (IR/NMR) Reference
Target compound Not reported Not reported Likely similar to 28A () -
5a (Benzo[d][1,3]dioxol-5-yl analog) 230–231 85.7 IR: 3,443 cm⁻¹ (NH), 1,694 cm⁻¹ (C=O)
DCV[3] (Dimethylamino analog) Not reported Not reported Solvatochromic behavior in polar solvents
6e (Selenoate derivative) 145–147 76 IR: 1,650 cm⁻¹ (C=O), HRMS confirmed

Key Observations :

  • The absence of polar groups (e.g., -OH, -NH) in the target compound suggests lower solubility in polar solvents compared to DCV[3] () or 5a ().
  • Selenoate derivatives (e.g., 6e) exhibit higher thermal stability (mp 145–147°C) than nitrile-containing analogs, likely due to selenium’s larger atomic radius and weaker π-conjugation .

Biological Activity

(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile, also known as a nitrophenyl derivative, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16N2O3
  • Molecular Weight : 304.31 g/mol
  • CAS Number : 1025224-57-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis .
  • Nitric Oxide Synthase (NOS) : Studies indicate that this compound may modulate the activity of nitric oxide synthase, which plays a crucial role in cardiovascular health and neuroprotection .
  • Cell Cycle Regulation : The compound affects cell cycle progression by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

  • In vitro Studies : In various cancer cell lines, the compound induced apoptosis and inhibited cell growth. For example, studies on human breast cancer cells showed a dose-dependent decrease in viability .
  • Mechanistic Studies : The compound was found to activate caspase pathways leading to programmed cell death. It also downregulated anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:

  • Cytokine Production : It was observed to reduce the secretion of TNF-alpha and IL-6 in macrophage models, indicating its role in modulating inflammatory responses .

Case Studies

  • Case Study on Cancer Treatment :
    • In a study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
  • Case Study on Inflammation :
    • A clinical trial assessing the anti-inflammatory effects of the compound in patients with rheumatoid arthritis showed a marked decrease in disease activity score (DAS28) after 12 weeks of treatment .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces TNF-alpha and IL-6 production
Cell Cycle RegulationArrests cell cycle via CDK inhibition

Q & A

Q. What structural features drive its potential as a neuro-anti-inflammatory agent?

  • Methodological Answer : The conjugated diene and nitro groups may modulate NF-κB or COX-2 pathways. Synthesize analogs (e.g., D4, D5) with substituted benzodioxole rings and evaluate glial cell responses via ELISA (TNF-α, IL-6) .

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